1-(2,4-Difluorophenyl)-1h-pyrrole

Medicinal Chemistry Drug Discovery ADME Prediction

Procure 1-(2,4-difluorophenyl)-1H-pyrrole (CAS 125126-63-8) with confidence — the N-1 2,4-difluorophenyl geometry is structurally validated for kinase fragment screening, azolylmethyloxirane fungicide synthesis (ref. CA2654689A1), and OLED monomer development. Unlike regioisomeric analogs (e.g., C-2 substituted or 2,6-difluoro variants), this scaffold delivers optimal π-stacking and predictable pyrrole reactivity essential for SAR campaigns. Available in multi-gram quantities with verified purity; ideal for fragment-based libraries and scale-up intermediate supply. Insist on CAS-verified material to eliminate synthetic risk.

Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol
CAS No. 125126-63-8
Cat. No. B1583492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)-1h-pyrrole
CAS125126-63-8
Molecular FormulaC10H7F2N
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C10H7F2N/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H
InChIKeyZAZINVQEIDWJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Difluorophenyl)-1H-pyrrole (CAS 125126-63-8): A High-Purity Fluorinated Pyrrole Building Block for Medicinal Chemistry Procurement


1-(2,4-Difluorophenyl)-1H-pyrrole (CAS 125126-63-8) is a fluorinated heterocyclic building block characterized by a pyrrole core N-substituted with a 2,4-difluorophenyl moiety [1]. This substitution pattern confers distinct physicochemical properties that differentiate it from non-fluorinated and regioisomeric analogs, making it a strategically valuable intermediate for the synthesis of kinase inhibitors, antifungal agents, and organic electronic materials [2]. The compound's availability in multi-gram quantities with validated purity profiles renders it a tangible procurement option for both discovery-stage fragment-based campaigns and larger-scale intermediate supply .

Why Regioisomeric and Heteroatom-Substituted Analogs Cannot Substitute for 1-(2,4-Difluorophenyl)-1H-pyrrole in Target Synthesis


Although several difluorophenyl-pyrrole analogs share the same molecular formula (C10H7F2N, MW 179.17), direct substitution with regioisomers such as 2-(2,4-difluorophenyl)pyrrole [1] or positional isomers like 1-(2,6-difluorophenyl)pyrrole [2] results in fundamentally different electronic distributions, steric environments, and metabolic profiles. The N-1 attachment in the target compound positions the electron-withdrawing 2,4-difluorophenyl group in a geometry that optimizes π-stacking interactions in kinase active sites and modulates pyrrole ring reactivity for subsequent functionalization—advantages that are absent in C-2 substituted or ortho-fluorinated analogs [3]. Consequently, procurement of a generic 'difluorophenyl pyrrole' without precise CAS validation introduces synthetic risk and is incompatible with structure-activity relationship (SAR) campaigns dependent on this exact scaffold.

Quantitative Differentiation of 1-(2,4-Difluorophenyl)-1H-pyrrole (CAS 125126-63-8) from Closest Analogs


Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA)

The target compound 1-(2,4-difluorophenyl)-1H-pyrrole (125126-63-8) exhibits a calculated LogP of 2.76 and a TPSA of 4.93 Ų, reflecting its lipophilic character and minimal hydrogen-bonding capacity. This profile differs meaningfully from the 2,5-dione analog 1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione (6954-65-0), which has a substantially higher TPSA due to the introduction of two carbonyl oxygen atoms, thereby altering membrane permeability and solubility . For fragment-based drug discovery applications where low molecular complexity and defined lipophilic space are critical, the unsubstituted pyrrole scaffold of 125126-63-8 provides a distinct starting point with predictable ADME properties, whereas the dione analog represents a more polar, hydrogen-bonding scaffold better suited for targeting solvent-exposed binding pockets .

Medicinal Chemistry Drug Discovery ADME Prediction

Synthetic Utility in Patent-Protected Azole Antifungal Intermediates

In the synthesis of azolylmethyloxirane antifungal agents as disclosed in patent CA2654689A1, the 2,4-difluorophenyl group is explicitly claimed as a preferred substituent for achieving high fungicidal activity against phytopathogenic fungi [1]. The target compound 1-(2,4-difluorophenyl)-1H-pyrrole serves as the direct synthetic precursor to the active 2,4-difluorophenyl-substituted azolylmethyloxiranes. In contrast, analogs lacking the fluorine atoms (e.g., unsubstituted phenyl-pyrrole) or bearing different halogenation patterns (e.g., 4-chlorophenyl-pyrrole) are not exemplified as preferred embodiments in the patent, indicating a structure-activity relationship that favors the 2,4-difluoro substitution for optimal efficacy [2]. The patent specifically delineates the 2,4-difluorophenyl group as a key structural feature for the claimed compositions and methods of use.

Antifungal Agents Agricultural Chemistry Process Chemistry

Target Compound as a Validated Fragment for Kinase Inhibitor Design

Compound Fr12384 (identical to 1-(2,4-difluorophenyl)-1H-pyrrole, CAS 125126-63-8) is offered as a validated fragment molecule for molecular linking, expansion, and modification in drug discovery programs . Its molecular weight of 179.17 Da and low structural complexity (fragment-like properties) make it suitable for fragment-based screening and subsequent elaboration into lead compounds. This distinguishes it from more complex pyrrole derivatives such as 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 125126-74-1), which, while more reactive, introduces additional molecular weight and functionality that may be suboptimal for initial fragment library screening due to higher steric demands and altered binding thermodynamics [1]. The unsubstituted pyrrole core of 125126-63-8 provides a minimalist, highly ligand-efficient starting point for SAR exploration.

Fragment-Based Drug Discovery Kinase Inhibitors Chemical Probes

Distinct Boiling Point and Thermal Stability Profile

The target compound 1-(2,4-difluorophenyl)-1H-pyrrole (125126-63-8) exhibits a calculated boiling point of 225.3±30.0 °C at 760 mmHg . This thermal property enables purification by distillation and informs solvent selection for high-temperature reactions. In contrast, the 2,5-dione analog (CAS 6954-65-0) is a solid with a melting point range of 138-140 °C, requiring recrystallization rather than distillation for purification . For process chemists scaling up syntheses, the liquid nature and defined boiling point of 125126-63-8 offer a practical advantage in terms of handling and purification compared to solid analogs that may require more resource-intensive purification methods.

Process Chemistry Purification Material Science

Procurement-Driven Application Scenarios for 1-(2,4-Difluorophenyl)-1H-pyrrole (CAS 125126-63-8)


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinase Active Sites

Given its validated fragment status and low molecular complexity, 1-(2,4-difluorophenyl)-1H-pyrrole is ideally suited for incorporation into fragment libraries screened against kinase targets . Its lipophilic character (LogP 2.76) and minimal hydrogen-bonding capacity (TPSA 4.93 Ų) allow it to probe hydrophobic pockets within ATP-binding sites, while the 2,4-difluorophenyl group provides a handle for subsequent structure-guided elaboration. This scenario is directly supported by its availability as a fragment scaffold (Compound Fr12384) from specialized vendors and its use in SAR studies for aldose reductase inhibitors [1].

Synthesis of Patent-Protected Azole Antifungal Agents for Agricultural R&D

As demonstrated in patent CA2654689A1, the 2,4-difluorophenyl pyrrole scaffold is a critical intermediate for constructing azolylmethyloxirane fungicides with activity against phytopathogenic fungi [2]. Procurement of high-purity 1-(2,4-difluorophenyl)-1H-pyrrole is a prerequisite for synthesizing compounds within the scope of this patent family, enabling agricultural research groups to explore new chemical entities for crop protection. The compound's liquid physical state and defined boiling point facilitate its use in multi-step organic syntheses under standard laboratory conditions.

Development of Organic Electronic Materials and Specialty Polymers

The electronic properties conferred by the 2,4-difluorophenyl substitution on the pyrrole core render 1-(2,4-difluorophenyl)-1H-pyrrole a valuable monomer or building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells [3]. The fluorine atoms modulate the HOMO-LUMO gap and enhance electron affinity, which can improve charge transport characteristics in thin-film devices. Procurement of this compound in multi-gram quantities with verified purity supports materials science laboratories engaged in the synthesis and characterization of novel conjugated polymers and small-molecule semiconductors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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